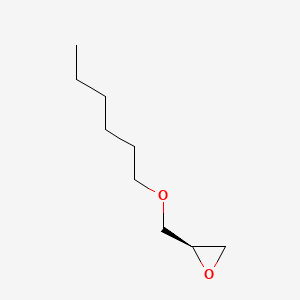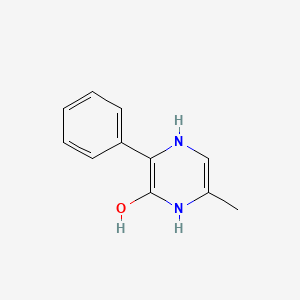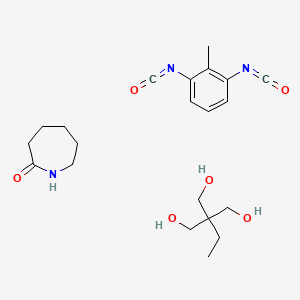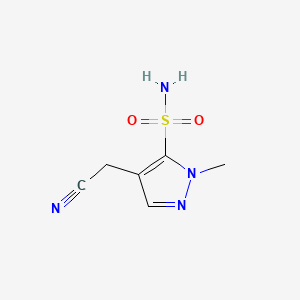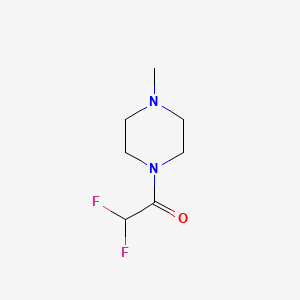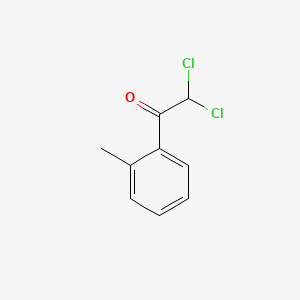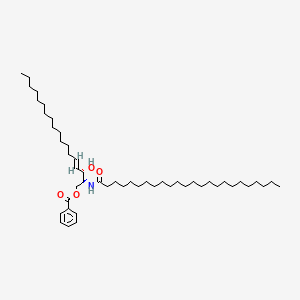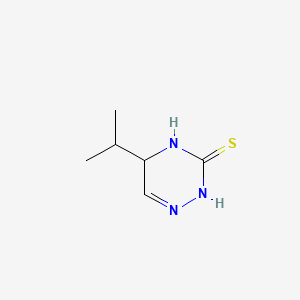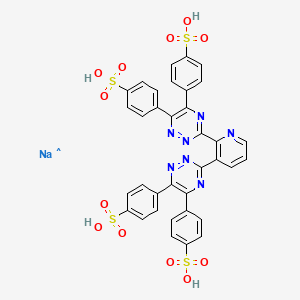
CID 57347184
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 57347184 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of CID 57347184 involves specific reaction conditions and routes. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound. Industrial production methods may vary, but they typically involve similar steps with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
CID 57347184 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
CID 57347184 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe to study biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Industrially, it is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing.
Mecanismo De Acción
The mechanism of action of CID 57347184 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the context of its use. In some cases, it may induce DNA damage or disrupt protein-protein interactions, contributing to its biological effects .
Comparación Con Compuestos Similares
CID 57347184 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or reactivity. For example, compounds with similar functional groups or molecular frameworks may exhibit comparable properties.
Propiedades
Número CAS |
123333-81-3 |
|---|---|
Fórmula molecular |
C35H23N7NaO12S4 |
Peso molecular |
884.836 |
Nombre IUPAC |
4-[3-[2-[5,6-bis(4-sulfophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonic acid;sodium |
InChI |
InChI=1S/C35H23N7O12S4.Na/c43-55(44,45)24-11-3-20(4-12-24)29-31(22-7-15-26(16-8-22)57(49,50)51)39-41-34(37-29)28-2-1-19-36-33(28)35-38-30(21-5-13-25(14-6-21)56(46,47)48)32(40-42-35)23-9-17-27(18-10-23)58(52,53)54;/h1-19H,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54); |
Clave InChI |
JKQPQLPYPDBHQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)C5=NC(=C(N=N5)C6=CC=C(C=C6)S(=O)(=O)O)C7=CC=C(C=C7)S(=O)(=O)O.[Na] |
Sinónimos |
bis[bis(4-sulfophenyl)-1,2,4-triazin-3-yl]pyridine sodium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B571256.png)
